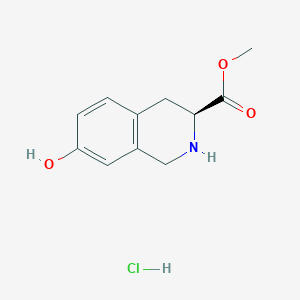

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by:

- A methyl ester group at the 3-position (S-configuration).

- A hydroxyl group at the 7-position.

- A hydrochloride salt form, enhancing solubility and crystallinity.

This compound is structurally related to bioactive TIQs, which are prevalent in pharmaceuticals and organocatalysts.

Properties

IUPAC Name |

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJQKEYAFMJRCT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies Using Aluminum Chloride Melt

The aluminum chloride (AlCl₃)-mediated cyclization of N-substituted benzylamines represents a foundational approach for tetrahydroisoquinoline synthesis. In the method described in US Patent 4,251,660, N-halo or hydroxyethylbenzylamines undergo cyclization in an AlCl₃ melt at 160–210°C. For example, 2,3-dichlorobenzyl-N-hydroxyethylamine reacts with AlCl₃ and ammonium chloride (NH₄Cl) at 195–200°C to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with an 80.58% yield.

Adapting this method for the target compound requires starting with a benzylamine precursor bearing a hydroxyl group at the 7-position. Protecting the hydroxyl group (e.g., as a methyl or silyl ether) is critical to prevent side reactions under the harsh AlCl₃ conditions. After cyclization, deprotection and esterification steps introduce the methyl ester moiety. For instance, post-cyclization treatment with methanol and thionyl chloride (SOCl₂) could esterify a carboxylic acid intermediate, followed by hydrochloric acid salt formation.

Esterification of Tetrahydroisoquinoline Carboxylic Acid Intermediates

A direct route involves synthesizing 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by esterification. As detailed in ChemicalBook’s synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, phenylaniline reacts with formaldehyde and concentrated HCl to form the tetrahydroisoquinoline core. Subsequent esterification with methanol and SOCl₂ yields the methyl ester. For the 7-hydroxy variant, the starting benzylamine must incorporate a hydroxyl group, potentially introduced via demethylation of a methoxy precursor.

Key steps include:

- Cyclization : Heating phenylaniline derivatives with formaldehyde and HCl forms the tetrahydroisoquinoline ring.

- Esterification : Treating the carboxylic acid intermediate with methanol and SOCl₂ under reflux achieves methyl ester formation.

- Salt Formation : Passing gaseous HCl through the ester solution precipitates the hydrochloride salt.

This method’s yield and purity depend on the efficiency of the cyclization and esterification steps, with potential optimizations in solvent choice and reaction time.

Comparative Analysis of Synthetic Routes

*Yield inferred from analogous dichloro compound synthesis.

Process Optimization and Scalability

Scalable production demands efficient protecting group strategies and mild deprotection conditions. For instance, silyl ether protection (e.g., tert-butyldimethylsilyl) offers stability during AlCl₃-mediated cyclization and facile removal using fluoride sources. Additionally, substituting SOCl₂ with milder esterification agents (e.g., DCC/DMAP) may improve functional group tolerance.

Recent advancements in flow chemistry enable continuous processing of high-temperature cyclizations, enhancing reproducibility and safety. Combining asymmetric catalysis with flow systems could further streamline the synthesis of enantiomerically pure target compound.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in peptide synthesis .

Transesterification with alcohols (e.g., benzyl alcohol) in the presence of catalytic acid produces alternative esters, enabling tailored solubility profiles.

Amide Bond Formation

The carboxylic acid derivative (post-hydrolysis) participates in peptide coupling reactions. For example:

-

Reagents : HATU, EDCl/HOBt, or DCC

-

Amines : Primary/secondary amines (e.g., Boc-protected amino acids)

-

Outcome : Stable amides with >85% yield when using HATU/DIPEA in DMF .

This reactivity is leveraged in solid-phase peptide synthesis to construct neuroactive peptides targeting κ-opioid receptors .

Hydroxyl Group Functionalization

The 7-hydroxy group undergoes selective modifications:

Protection/Deprotection

-

Protection :

-

Deprotection :

Oxidation

MnO₂ or TEMPO/NaClO oxidizes the hydroxyl group to a ketone, though this reaction requires anhydrous conditions to avoid overoxidation .

Cyclization Reactions

Intramolecular cyclization is observed under Mitsunobu conditions (DIAD, PPh₃) or via acid catalysis, forming tricyclic derivatives. For example:

-

Reagents : p-TsOH, toluene, reflux

-

Product : Tetrahydroisoquinoline-fused lactone (used in alkaloid synthesis) .

Ring-Opening and Functionalization

The tetrahydroisoquinoline core reacts with electrophiles:

-

Nitrogen alkylation : MeI or BnBr in presence of NaH yields quaternary ammonium salts.

-

Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the aromatic ring, confirmed by NOESY NMR .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes Norrish Type II cleavage in aprotic solvents, generating a diradical intermediate that dimerizes or reacts with trapping agents .

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is utilized in the development of new pharmaceuticals. Its derivatives have shown potential in targeting specific biological pathways associated with various diseases. For instance, compounds derived from this scaffold have been studied for their efficacy as modulators in neurotransmitter systems, which are crucial for treating neurological disorders such as depression and anxiety .

Matrix Metalloproteinase Inhibitors

This compound has been explored as a scaffold for designing matrix metalloproteinase inhibitors. The rigid 1,2,3,4-tetrahydroisoquinoline structure allows for effective binding to the active sites of these enzymes, which are implicated in cancer metastasis and tissue remodeling .

Neuroscience Research

Research involving methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has highlighted its potential effects on neurotransmitter systems. Studies indicate that derivatives can act as positive allosteric modulators for dopamine receptors, offering new avenues for treating conditions such as schizophrenia and Parkinson's disease .

Analytical Chemistry

Method Development

The compound is also valuable in analytical chemistry for developing methods to detect and quantify biological molecules. Its unique chemical properties facilitate the creation of sensitive assays that improve the accuracy of research findings .

Bioconjugation

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic development as it enhances the specificity and effectiveness of drug delivery systems .

Comprehensive Data Table

Case Studies

Case Study 1: Neurotransmitter Modulation

In a study published by the American Chemical Society, derivatives of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate were evaluated for their effects on dopamine receptors. The results indicated that certain modifications increased receptor affinity and selectivity, suggesting potential therapeutic applications in treating dopamine-related disorders .

Case Study 2: Cancer Treatment

Research focusing on matrix metalloproteinase inhibitors derived from this compound demonstrated significant anti-cancer activity in vitro against various cancer cell lines. The study highlighted the importance of the tetrahydroisoquinoline scaffold in enhancing bioactivity while minimizing cytotoxicity to normal cells .

Mechanism of Action

The mechanism of action of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key structural variations among TIQ derivatives include substituent type, position, stereochemistry, and functional groups. Below is a detailed comparison:

Substituent Type and Position

Table 1: Substituent-Based Comparison

*Calculated based on molecular formula C₁₁H₁₄ClNO₃.

Key Observations :

- Hydroxyl vs. Methoxy : The 7-OH group in the target compound may enhance solubility but reduce stability compared to 7-OCH₃ in S7 .

- Halogen Substitution : Bromo/chloro groups (e.g., 7-Br, 5-Cl) improve electrophilicity for cross-coupling or receptor binding .

- Protecting Groups : Benzyloxy (5-OBn) in enables selective deprotection during multi-step syntheses .

Stereochemical Variations

- 3S vs. 3R Configuration: The (3S) configuration is prevalent in bioactive TIQs (e.g., organocatalysts in Diels-Alder reactions ). The (3R)-5-Cl analog () was discontinued, suggesting enantioselectivity impacts utility .

Functional Group Modifications

- Ester vs. Carboxylic Acid : The methyl ester in the target compound is hydrolytically stable compared to the carboxylic acid in , which may exhibit higher solubility but lower membrane permeability .

Biological Activity

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields such as medicinal chemistry and neuroscience.

- IUPAC Name : Methyl (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Molecular Formula : C11H13ClN2O3

- Molecular Weight : 252.69 g/mol

- CAS Number : 128502-56-7

- Purity : ≥95%

The biological activity of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and its potential neuroprotective effects. THIQ derivatives have shown promise in modulating dopaminergic and serotonergic pathways, which are critical in treating neurodegenerative diseases and psychiatric disorders .

Biological Activities

- Neuroprotective Effects :

- Antimicrobial Activity :

- Antidepressant Activity :

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride on neuronal cell lines exposed to amyloid-beta peptides. Results showed a significant reduction in cell death and oxidative stress markers when treated with the compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain concentrations of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride inhibited bacterial growth effectively.

Applications

Q & A

Q. Key Considerations :

- Chirality : The (3S) configuration requires enantioselective synthesis or resolution techniques.

- Yield Optimization : Microwave-assisted synthesis (e.g., 24-hour reflux in methanol) improves reaction efficiency .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

Primary Techniques :

- X-ray Crystallography : SHELX and OLEX2 are used for solving crystal structures, confirming stereochemistry, and analyzing hydrogen-bonding networks .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 7-hydroxy vs. 5-chloro isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₁H₁₃ClNO₃ for the hydrochloride salt) .

- Chiral HPLC : To confirm enantiopurity of the (3S) configuration .

Q. Data Interpretation :

- Hydrogen Bonding : The 7-hydroxy group may form intramolecular bonds with the carboxylate, affecting solubility .

Advanced: How does the 7-hydroxy substituent influence biological activity compared to other tetrahydroisoquinoline derivatives?

Answer:

Structure-Activity Relationship (SAR) Insights :

Q. Mechanistic Implications :

- The 7-hydroxy group may interact with opioid receptors (e.g., κ-opioid antagonism) via polar interactions, as seen in structurally related compounds .

- Comparative assays (e.g., radioligand binding studies) are critical to quantify selectivity .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

Common Data Conflicts :

- Variability in IC₅₀ values due to differences in assay conditions (e.g., cell lines, buffer pH).

- Solubility Issues : The hydrochloride salt’s hygroscopicity may affect dose-response accuracy.

Q. Resolution Methods :

Standardized Protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HEK293 for receptor studies) .

Control Experiments : Include structurally similar analogs (e.g., 5-fluoro or 7-methoxy derivatives) to isolate substituent effects .

Molecular Dynamics Simulations : Predict binding modes and validate experimental results computationally .

Basic: What purification techniques are effective for isolating the hydrochloride salt?

Answer:

Stepwise Protocol :

Crude Product : Extract with dichloromethane/water to remove unreacted starting materials.

Recrystallization : Use methanol/ethyl acetate mixtures to isolate crystalline hydrochloride salt .

Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate diastereomers .

Q. Purity Validation :

- HPLC : ≥95% purity with a C18 column and UV detection at 254 nm .

- Elemental Analysis : Confirm Cl⁻ content (~12.5% for hydrochloride salt) .

Advanced: How does the compound’s stability under physiological conditions impact in vitro assays?

Answer:

Stability Challenges :

Q. Mitigation Strategies :

- Prodrug Design : Replace the methyl ester with ethyl or tert-butyl esters for improved stability .

- Lyophilization : Store the hydrochloride salt at -20°C under nitrogen to prevent degradation .

Advanced: What crystallographic data are available for this compound, and how are they interpreted?

Answer:

Key Crystallographic Parameters :

Q. Software Tools :

- SHELXL : Refinement of displacement parameters and validation of the (3S) configuration .

- Mercury CSD : Analysis of packing motifs and intermolecular interactions .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

Key Applications :

Opioid Receptor Studies : As a κ-opioid antagonist lead for pain management .

Neuroprotective Agents : Screening for antioxidant activity via ROS scavenging assays .

Enzyme Inhibition : Testing against monoamine oxidases (MAOs) due to structural similarity to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.